molecular formula C7H5N3O9S B14651023 Methyl 2,4,6-trinitrobenzenesulfonate CAS No. 53541-31-4

Methyl 2,4,6-trinitrobenzenesulfonate

Cat. No.: B14651023
CAS No.: 53541-31-4
M. Wt: 307.20 g/mol
InChI Key: VLFZHYWGGNIDAC-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trinitrobenzenesulfonate is a nitroaromatic sulfonate ester derived from 2,4,6-trinitrobenzenesulfonate (TNBS), a widely studied reagent in biochemical and immunological research. TNBS is typically utilized as its sodium or potassium salt (e.g., sodium 2,4,6-trinitrobenzenesulfonate) due to its solubility in aqueous buffers, but the methyl ester variant offers distinct physicochemical properties, such as altered lipophilicity and reactivity . TNBS is renowned for its electrophilic nitro groups, enabling covalent modifications of amines, thiols, and other nucleophilic targets. Key applications include:

  • Protein and lipid labeling: TNBS reacts with primary amines in aminophospholipids (e.g., phosphatidylserine) to study membrane topology .
  • Immunological studies: TNBS modifies cell-surface proteins to generate trinitrophenyl (TNP)-haptenized targets for investigating T-cell responses .
  • Enzyme interactions: TNBS acts as an artificial electron acceptor in redox reactions catalyzed by glutathione reductase, producing hydrogen peroxide (H₂O₂) and enabling mechanistic studies .

Properties

CAS No.

53541-31-4

Molecular Formula

C7H5N3O9S

Molecular Weight

307.20 g/mol

IUPAC Name

methyl 2,4,6-trinitrobenzenesulfonate

InChI

InChI=1S/C7H5N3O9S/c1-19-20(17,18)7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3

InChI Key

VLFZHYWGGNIDAC-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4,6-trinitrobenzenesulfonate typically involves the reaction of 2,4,6-trinitrobenzenesulfonic acid with diazomethane in the presence of dimethyl ether. The reaction is carried out under controlled conditions to ensure safety and maximize yield. The process involves the use of a cooling bath to maintain low temperatures and prevent the decomposition of reactive intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and stringent safety protocols is essential due to the hazardous nature of the reagents involved. The final product is purified through crystallization and drying processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trinitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .

Scientific Research Applications

Methyl 2,4,6-trinitrobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4,6-trinitrobenzenesulfonate involves its ability to act as an alkylating agent. The compound reacts with nucleophiles, such as amino groups in proteins and nucleic acids, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the electron-withdrawing nitro groups, which increase the electrophilicity of the sulfonate group .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs
Compound Structure Key Features Applications References
Methyl 2,4,6-trinitrobenzenesulfonate Methyl ester of TNBS - Electrophilic nitro groups enable amine modification.
- Methyl ester enhances lipophilicity.
- Membrane studies
- Protein labeling
2,4-Dinitrobenzenesulfonate Lacks one nitro group vs. TNBS - Reduced electrophilicity compared to TNBS.
- Lower cross-reactivity with amines.
- Lower interference in antibody assays
- Limited use in redox studies
Methyl 2,4,6-trimethylbenzenesulfonate Methyl ester with methyl substituents - Electron-donating methyl groups reduce reactivity.
- Non-electrophilic.
- Solubility studies
- Non-reactive control in sulfonate-based assays

Key Structural Insights :

  • The number and position of nitro groups dictate reactivity. TNBS’s three nitro groups enhance electrophilicity, enabling rapid amine modification, whereas dinitro or methyl-substituted analogs exhibit diminished reactivity .
  • The methyl ester group in this compound increases membrane permeability compared to ionic TNBS salts, making it advantageous for in vivo lipid labeling .
Functional Analogs
Compound Functional Role Advantages vs. TNBS Limitations vs. TNBS References
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) Thiol-reactive probe - Higher specificity for thiols.
- Fluorescent detection.
- Less effective for amine modification.
Ferricyanide Artificial electron acceptor - Faster electron transfer in redox assays. - Cannot label biomolecules covalently.
Annexin V Phosphatidylserine (PS) detection - Non-invasive, no covalent modification required. - Limited to PS detection; no utility in redox assays.

Functional Insights :

  • TNBS vs. NBD-Cl : TNBS’s broader reactivity (amines and thiols) makes it versatile but less specific than NBD-Cl for thiols .
  • TNBS vs.
  • TNBS vs. Annexin V: TNBS provides direct covalent labeling for lipid topology studies, but Annexin V is preferred for live-cell PS detection due to non-destructive binding .

Research Findings and Mechanistic Studies

Redox Behavior with Glutathione Reductase

TNBS undergoes NADPH-dependent reduction by glutathione reductase, accepting four electrons to form a hydroxylamine intermediate. This reaction generates H₂O₂ in aerobic conditions, facilitating oxidative stress studies . In contrast, dinitrobenzenesulfonate accepts fewer electrons, limiting its utility in redox assays .

Membrane and Protein Modification
  • Lipid Sidedness Studies : TNBS labels phosphatidylserine in membrane leaflets, revealing asymmetric lipid distribution in organelles like mitochondria. However, homogenization artifacts can skew results .
  • T-Cell Activation : TNBS-modified lymphocytes trigger H-2-linked immune responses, demonstrating its role in studying MHC-I-restricted T-cell specificity .

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